molecular formula C11H17ClN2O B2556677 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride CAS No. 2229441-26-1

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride

Cat. No. B2556677
CAS RN: 2229441-26-1
M. Wt: 228.72
InChI Key: FCOFZFUGECNXIV-UHFFFAOYSA-N
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Description

“2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” is a compound used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .


Synthesis Analysis

The synthesis of “this compound” involves various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C11H16N2O.ClH/c1-2-10 (13-11 (14)8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3, (H,13,14);1H .


Chemical Reactions Analysis

The chemical reactivity of “this compound” involves various reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228.72 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride and its derivatives have been utilized in the synthesis of various organic compounds. For example, a study by Sharma et al. (2018) focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its potential in crystallography and molecular docking analyses for anticancer applications (Sharma et al., 2018).

Chemical Reaction Optimization

  • Magadum and Yadav (2018) used 2-aminophenol, a compound structurally related to this compound, to study chemoselective acetylation. This research has implications for optimizing chemical reactions in drug synthesis, particularly in antimalarial drugs (Magadum & Yadav, 2018).

Novel Drug Development

  • A 2005 study introduced a new salt of N-{2- [((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate. This highlights the role of this compound derivatives in developing new pharmaceutical compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Molecular Interaction Studies

  • In a study by Al-Ostoot et al. (2020), the design-based synthesis of an indole acetamide derivative, structurally related to this compound, was used for molecular docking analysis of anti-inflammatory drugs. This showcases the compound's utility in exploring drug interactions at the molecular level (Al-Ostoot et al., 2020).

Applications in Anticonvulsant and Antimicrobial Research

  • Camerman et al. (2005) discussed 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are functionally related to this compound. This study contributes to understanding the molecular structure and potential anticonvulsant and antimicrobial activities of such compounds (Camerman et al., 2005).

Exploring Pharmacological Effects

  • A research by Sahu et al. (2009) on isoxazole derivatives, related to this compound, indicated potential analgesic and antimicrobial activities. This implies the broader pharmacological significance of compounds within this chemical class (Sahu et al., 2009).

Safety and Hazards

The safety information for “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-N-(1-phenylpropyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOFZFUGECNXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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